molecular formula C13H14N2O4 B1394359 Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 1216607-98-5

Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1394359
CAS No.: 1216607-98-5
M. Wt: 262.26 g/mol
InChI Key: AKFHDOPXEWWEDO-UHFFFAOYSA-N
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Description

Structural Significance of 1,2,4-Oxadiazole Core in Medicinal Chemistry

The 1,2,4-oxadiazole heterocycle has achieved remarkable significance in medicinal chemistry due to its unique bioisosteric properties and resistance to metabolic degradation. The heterocycle demonstrates bioisosteric equivalence with ester and amide moieties through its ability to form specific interactions such as hydrogen bonding, making it a particularly useful alternative when instability of ester or amide groups is observed, particularly in cases where hydrolysis may occur. This characteristic has positioned 1,2,4-oxadiazoles as valuable pharmacophore components in the development of biologically active compounds.

Research has demonstrated that 1,2,4-oxadiazole derivatives exhibit extensive biological activities across multiple therapeutic areas. These compounds have shown potent anticancer activity, with some derivatives exhibiting activity against cancer cell lines including human breast adenocarcinoma, human melanoma, and acute lymphoblastic leukemia. The mechanism of anticancer activity often involves inhibition of enzymes involved in cell proliferation, tubulin-binding properties, and high affinity to target proteins such as epidermal growth factor receptor.

The antimicrobial properties of 1,2,4-oxadiazole derivatives represent another significant area of therapeutic potential. Various structural modifications have yielded compounds with minimum inhibitory concentration values ranging from submicromolar to low micromolar concentrations against diverse bacterial strains including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus. The antimicrobial activity mechanisms involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Table 1: Biological Activities of 1,2,4-Oxadiazole Derivatives

Activity Type Target Organisms/Cells Minimum Inhibitory Concentration Range Mechanism of Action
Antimicrobial Methicillin-resistant Staphylococcus aureus <4 micrograms per milliliter Cell wall synthesis disruption
Antimicrobial Vancomycin-resistant Enterococcus <4 micrograms per milliliter Metabolic pathway inhibition
Anticancer Human breast adenocarcinoma Submicromolar Tubulin binding, epidermal growth factor receptor targeting
Anticancer Human melanoma Submicromolar Cell proliferation enzyme inhibition
Anti-inflammatory Various inflammatory models Variable Cyclooxygenase inhibition
Antituberculosis Mycobacterium tuberculosis 0.045-0.5 micrograms per milliliter Unknown mechanism

Additional therapeutic applications include anti-inflammatory and analgesic activities through cyclooxygenase inhibition, antidiabetic effects, and neuroprotective properties. The 1,2,4-oxadiazole scaffold has also demonstrated inhibitory potency against various enzymes including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, and Penicillin-Binding Protein 2a.

The structural versatility of the 1,2,4-oxadiazole core allows for extensive substitution patterns that significantly influence biological activity. Structure-activity relationship studies have revealed that the introduction of electron-withdrawing groups in the aromatic ring of 5-aryl-1,2,4-oxadiazole derivatives enhances antitumor activity, with nitro group substitution at the meta position proving more favorable than para substitution. These findings underscore the importance of precise structural modifications in optimizing therapeutic efficacy.

Positional Isomerism in Oxadiazole Derivatives: Comparative Analysis of 1,2,4- versus 1,3,4-Systems

The comparison between 1,2,4-oxadiazole and 1,3,4-oxadiazole positional isomers reveals significant differences in physicochemical properties and biological activities that have profound implications for drug design and development. Systematic analysis of matched pairs in pharmaceutical compound collections has demonstrated that these isomeric forms exhibit distinct profiles across multiple parameters including lipophilicity, metabolic stability, human ether-a-go-go-related gene inhibition, and aqueous solubility.

The most striking difference between the two isomeric systems relates to lipophilicity, where 1,3,4-oxadiazole isomers consistently show approximately one order of magnitude lower lipophilicity compared to their 1,2,4-oxadiazole counterparts. This difference in lipophilic character directly impacts the pharmacokinetic properties of compounds containing these heterocycles, influencing factors such as membrane permeability, tissue distribution, and overall bioavailability.

Metabolic stability represents another crucial differentiating factor between the two isomeric systems. The 1,3,4-oxadiazole derivatives generally demonstrate superior metabolic stability compared to 1,2,4-oxadiazole analogs, suggesting potentially improved pharmacokinetic profiles and reduced metabolic liability. This enhanced stability may result from the different electronic environments and steric accessibility of the heterocyclic nitrogen and oxygen atoms in the two isomeric forms.

Table 2: Comparative Properties of 1,2,4- versus 1,3,4-Oxadiazole Isomers

Property 1,2,4-Oxadiazole 1,3,4-Oxadiazole Magnitude of Difference
Lipophilicity (log D) Higher Lower Approximately 10-fold reduction
Metabolic stability Lower Higher Significant improvement
Human ether-a-go-go-related gene inhibition Higher liability Lower liability Favorable profile
Aqueous solubility Lower Higher Enhanced solubility
Dipole moment Different distribution Different distribution Distinct charge patterns

The differences in human ether-a-go-go-related gene inhibition between the two isomeric systems have important implications for cardiac safety profiles. The 1,3,4-oxadiazole derivatives typically exhibit reduced human ether-a-go-go-related gene inhibition compared to 1,2,4-oxadiazole analogs, suggesting potentially lower cardiotoxicity risk. This finding is particularly relevant in drug development, where human ether-a-go-go-related gene inhibition represents a significant safety concern that can lead to potentially fatal cardiac arrhythmias.

Aqueous solubility properties also differ significantly between the two isomeric forms, with 1,3,4-oxadiazole derivatives generally demonstrating enhanced solubility characteristics. Improved aqueous solubility can facilitate formulation development, enhance bioavailability, and reduce the need for complex delivery systems or solubility-enhancing excipients.

The underlying basis for these differential properties can be attributed to the intrinsically different charge distributions and dipole moments of the two isomeric systems. The positioning of nitrogen and oxygen atoms within the five-membered ring creates distinct electronic environments that influence intermolecular interactions, hydrogen bonding patterns, and overall molecular polarity. These electronic differences manifest in the observed variations in physicochemical and biological properties.

From a synthetic chemistry perspective, both isomeric systems can be accessed through well-established synthetic methodologies, though the specific reaction conditions and precursors may differ. The 1,3,4-oxadiazole derivatives can be synthesized under mild conditions using novel synthetic routes that provide ready access to a broad spectrum of substituted analogs. Understanding these synthetic approaches is crucial for medicinal chemists seeking to exploit the favorable properties of either isomeric system in drug design efforts.

Properties

IUPAC Name

ethyl 5-[(3-methoxyphenyl)methyl]-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-18-13(16)12-14-11(19-15-12)8-9-5-4-6-10(7-9)17-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFHDOPXEWWEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a two-step pathway:

  • Step 1: Formation of Amidoxime Intermediate
    Starting from the corresponding aromatic nitrile (3-methoxybenzyl nitrile or related precursors), the amidoxime is prepared by reaction with hydroxylamine hydrochloride under basic conditions.

  • Step 2: Cyclization with Ethyl Chlorooxoacetate or Equivalent
    The amidoxime intermediate undergoes cyclodehydration with ethyl chlorooxoacetate or monoethyl oxalyl chloride in the presence of a base such as triethylamine, leading to the formation of the 1,2,4-oxadiazole ring with the ethyl ester substituent.

This approach is supported by analogous syntheses of similar 1,2,4-oxadiazole carboxylates reported in the literature.

Detailed Synthetic Procedure

Step Reagents & Conditions Description Yield (%)
1 3-Methoxybenzyl nitrile, hydroxylamine hydrochloride, base Conversion of nitrile to amidoxime intermediate via nucleophilic addition of hydroxylamine Typically >80% (literature analogs)
2 Amidoxime, ethyl chlorooxoacetate (or monoethyl oxalyl chloride), triethylamine, acetonitrile, reflux at 70–75 °C Cyclodehydration to form the oxadiazole ring; reaction carried out under ice bath addition followed by heating 80–85%

Example:
In a typical reaction, amidoxime (prepared from 3-methoxybenzyl nitrile) is dissolved in acetonitrile with triethylamine. Ethyl chlorooxoacetate is added dropwise under ice cooling to control exothermicity. The mixture is then refluxed at approximately 72 °C for 6–7 hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by column chromatography.

Alternative One-Pot Synthesis Approaches

Recent advances have demonstrated one-pot synthesis methods for 1,2,4-oxadiazoles that combine amidoxime formation and cyclization in a single vessel, enhancing efficiency and reducing purification steps. These methods typically involve:

  • Mixing the aromatic nitrile, hydroxylamine, and carboxylic acid derivative (or activated ester) with coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like HOAt (1-hydroxy-7-azabenzotriazole).
  • Heating with a base (e.g., triethylamine) to promote cyclodehydration.
  • Workup involving extraction and chromatographic purification.

This method is adaptable for various substituted 1,2,4-oxadiazoles and can be optimized for the 3-methoxybenzyl substituent by selecting appropriate nitrile and acid derivatives.

Reaction Conditions and Parameters

Parameter Typical Range / Reagents Notes
Solvent Acetonitrile, dichloromethane (DCM), or 1,4-dioxane Acetonitrile commonly used for cyclization step; DCM used in photoredox catalysis methods
Base Triethylamine, lithium tert-butoxide Triethylamine preferred for neutralizing HCl formed and promoting cyclization
Temperature 0 °C (ice bath) for addition, then reflux (~70–75 °C) Controlled addition to avoid side reactions; reflux for ring closure
Reaction Time 6–24 hours Longer times improve yield and completeness
Purification Column chromatography (silica gel) Petroleum ether/ethyl acetate mixtures commonly used as eluents

Research Findings and Yield Optimization

  • Yield: Reported yields for analogous 1,2,4-oxadiazole ethyl esters range from 68% to 85%, depending on reaction conditions and substituent effects.
  • Purity: High purity is achieved by careful control of temperature and stoichiometry, followed by chromatographic purification.
  • Scalability: The synthetic route is amenable to scale-up using continuous flow reactors and greener solvents to improve sustainability and reduce waste.
  • Substituent Effects: The presence of the methoxy group at the 3-position of the benzyl substituent may slightly influence reaction kinetics and yield, necessitating optimization of reaction time and temperature.

Summary Table: Preparation Methods Comparison

Method Key Reagents Conditions Yield (%) Advantages References
Two-step amidoxime + cyclization Hydroxylamine, ethyl chlorooxoacetate, triethylamine Ice bath addition, reflux 70–75 °C, 6–7 h 80–85 High yield, well-established
One-pot amidoxime + cyclization Aromatic nitrile, EDC, HOAt, triethylamine Room temp to 100 °C, 24 h 75–80 Simplified procedure, less workup
Photoredox catalysis (related oxadiazoles) Aldehydes, hypervalent iodine reagents, LED irradiation Room temp, 12–18 h ~68 Mild conditions, novel approach

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxadiazole ring into other heterocyclic structures.

    Substitution: The methoxybenzyl group can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, or nitrating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or nitro groups.

Scientific Research Applications

Anticancer Activity

The oxadiazole derivatives, including Ethyl 5-(3-methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate, have shown promising anticancer properties. Studies indicate that compounds containing the 1,2,4-oxadiazole core exhibit significant cytotoxicity against various cancer cell lines:

  • Mechanism of Action : The introduction of substituents at specific positions on the aromatic ring enhances biological activity. For instance, electron-withdrawing groups at the para position have been linked to increased potency against cancer cells .
  • Case Study : A study demonstrated that certain derivatives exhibited IC50 values indicating effective inhibition of cell proliferation in human lung (A549) and colon (WiDr) cancer cell lines . this compound was evaluated alongside other derivatives for its ability to induce apoptosis in MCF-7 breast cancer cells .

Anti-inflammatory Properties

Oxadiazoles have also been investigated for their anti-inflammatory effects. The compound's structure allows it to act as a surrogate for carboxylic acids, which are known to exhibit anti-inflammatory activity:

  • Research Findings : In one study, a series of substituted oxadiazole derivatives showed superior anti-inflammatory effects compared to standard drugs like ibuprofen. The compounds were tested for their ability to reduce histamine-induced edema in animal models .

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of this compound are noteworthy:

  • Antibacterial Studies : Research has shown that oxadiazole derivatives possess significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. Compounds were found to inhibit microbial growth effectively at low concentrations .
  • Case Study : A specific derivative demonstrated minimum inhibitory concentration (MIC) values lower than those of standard antibiotics, indicating a strong potential for development into new antibacterial agents .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Type Target Organisms/Cells IC50/MIC Values Reference
AnticancerMCF-7, A549IC50 ~ 0.19 - 4.5 µM
Anti-inflammatoryRat modelsEffective at 200 mg/kg
AntibacterialStaphylococcus aureus, E. coliMIC ~ 5 - 8.9 µg/mL
AntifungalAspergillus nigerMIC ~ <10 µg/mL

Mechanism of Action

The mechanism of action of Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The meta-methoxybenzyl group (3-position on the benzyl ring) may confer distinct electronic and steric effects compared to para-substituted analogs (e.g., 4-methoxybenzyl in ).
  • Reactivity : Chloromethyl-substituted derivatives exhibit higher reactivity for further functionalization , while methoxybenzyl groups may enhance stability or bioactivity .
  • Molecular Weight : Bulky substituents (e.g., tert-butyl in ) increase molecular weight and may reduce solubility.

Biological Activity

Ethyl 5-(3-methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₃H₁₄N₂O₄
  • CAS Number : 1216607-98-5
  • Molecular Weight : 250.26 g/mol
  • Hazard Classification : Irritant
  • Anticancer Activity :
    • Compounds containing the oxadiazole moiety have been extensively studied for their anticancer properties. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
    • In a study involving derivatives of oxadiazoles, compounds were tested against multiple cancer types, including breast (MCF7), prostate (PC-3), and colon (HCT116) cancers, demonstrating significant cytotoxicity with IC50 values in the low micromolar range .
  • Antimicrobial Activity :
    • Research indicates that oxadiazole derivatives exhibit antimicrobial properties against a range of pathogens. For instance, derivatives have shown activity against Mycobacterium tuberculosis, with some compounds demonstrating effectiveness against resistant strains .
  • Enzyme Inhibition :
    • This compound may inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are implicated in various diseases including cancer and neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMCF71.18
AnticancerPC-30.67
AntimicrobialMycobacterium tuberculosisActive against resistant strains
Enzyme InhibitionCarbonic AnhydraseNot specified

Case Studies

  • Case Study on Anticancer Efficacy :
    A recent study synthesized several oxadiazole derivatives and evaluated their anticancer properties using MTT assays. This compound was among the most effective compounds tested against HCT116 and MCF7 cell lines, indicating its potential as a lead compound for further development .
  • Antimicrobial Efficacy Against Tuberculosis :
    In another study focused on tuberculosis, ethyl oxadiazoles were screened for their activity against Mycobacterium tuberculosis. The compound demonstrated significant inhibitory effects on both wild-type and resistant strains, suggesting its utility in treating multidrug-resistant infections .

Q & A

Q. What synthetic routes are commonly employed for the preparation of Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate, and how can reaction yields be optimized?

The compound can be synthesized via cyclocondensation reactions. For example, analogous oxadiazole derivatives are prepared by reacting acyl chlorides with hydroxylamine derivatives under reflux, followed by purification using combiflash chromatography (yields ~8%) . Optimization strategies include:

  • Temperature control : Maintaining 110°C during cyclization to enhance reaction kinetics.
  • Purification : Gradient elution (e.g., 10% EtOAc/hexane) to isolate the product .
  • Catalytic methods : Exploring microwave-assisted synthesis or metal catalysts, as seen in triazole carboxylate synthesis .

Q. What safety precautions are critical when handling this compound given conflicting hazard data?

While some safety data sheets (SDS) report acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) , others lack comprehensive toxicological data . Key precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Respiratory protection : NIOSH-approved N95 respirators for dust control; OV/AG/P99 cartridges if vapor exposure is suspected .
  • Engineering controls : Fume hoods with airflow ≥0.5 m/s during handling . Contradictory data necessitate adopting a precautionary principle, assuming potential irritancy until further in vitro assays (e.g., Draize tests) clarify toxicity .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?

A multi-technique approach is essential:

  • 1H/13C NMR : Confirm substitution patterns (methoxybenzyl protons at δ 3.8–4.3 ppm; oxadiazole carbons at δ 160–170 ppm) .
  • IR spectroscopy : Identify ester C=O stretching (∼1740 cm⁻¹) and oxadiazole ring vibrations (∼1550 cm⁻¹) .
  • HRMS : Verify molecular ion [M+H]+ at m/z 292.1054 (C13H14N2O4) with <2 ppm error .
  • HPLC : Assess purity using C18 columns (ACN/water gradient) with UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in ecological toxicity data (e.g., biodegradability vs. persistence)?

Existing SDS lack data on biodegradation and bioaccumulation . A tiered approach is recommended:

  • Preliminary assessment : Calculate log P using EPI Suite to estimate bioaccumulation potential.
  • Experimental assays :
  • OECD 301F : Measure CO2 evolution over 28 days to assess ready biodegradability.
  • Soil mobility : Conduct column leaching studies with standardized soils .
    3. QSAR modeling : Predict aquatic toxicity if experimental data remain unavailable.

Q. What methodological approaches are recommended for analyzing the compound's stability under hydrolytic or oxidative conditions?

Stability studies should follow ICH guidelines (Q1A):

  • Hydrolytic stability : Incubate in buffers (pH 1.2, 4.5, 6.8) at 40°C for 4 weeks. Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts using LC-MS/MS .
  • Oxidative stress : Expose to 3% H2O2 at 25°C; analyze aliquots via NMR to detect ring oxidation . Note : The absence of decomposition temperature data in SDS underscores the need for DSC analysis to determine thermal thresholds.

Q. How can computational chemistry predict the compound's reactivity in nucleophilic or electrophilic substitutions?

Leverage DFT calculations (B3LYP/6-311+G**) to:

  • Electrostatic potential maps : Identify electrophilic sites (e.g., oxadiazole C5 position) .
  • Fukui indices : Quantify atomic reactivity; high f⁻ values indicate susceptibility to electrophiles.
  • Transition state modeling : Simulate pathways (e.g., SNAr at the oxadiazole ring) to predict regioselectivity . Experimental validation via model reactions (e.g., nitration) is critical to confirm predictions.

Key Methodological Considerations

  • Contradiction management : Prioritize experimental validation when SDS data conflict (e.g., acute toxicity vs. missing organotoxicity data) .
  • Synthetic scalability : Optimize microwave or catalytic methods to improve yields beyond traditional reflux approaches .
  • Ecological impact : Address data gaps through tiered testing (computational → experimental) to meet regulatory standards .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate

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